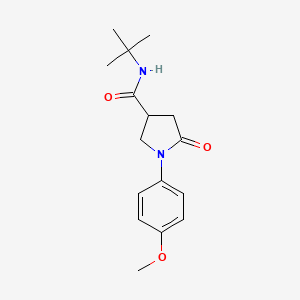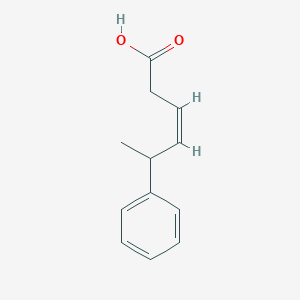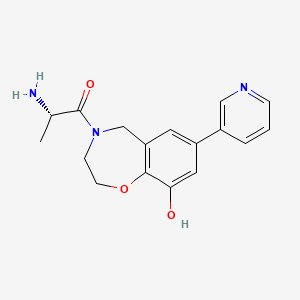![molecular formula C19H15N3O B5329914 3-[4-(allyloxy)phenyl]-2-(1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5329914.png)
3-[4-(allyloxy)phenyl]-2-(1H-benzimidazol-2-yl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(allyloxy)phenyl]-2-(1H-benzimidazol-2-yl)acrylonitrile is a chemical compound that belongs to the class of acrylonitrile derivatives. It is used in scientific research for its unique properties and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 3-[4-(allyloxy)phenyl]-2-(1H-benzimidazol-2-yl)acrylonitrile is not fully understood. However, it is believed to interact with metal ions and form complexes that exhibit fluorescence properties. It may also disrupt the cell membrane of bacteria and fungi, leading to their death. Additionally, it can generate reactive oxygen species upon exposure to light, which can induce cell death in cancer cells.
Biochemical and Physiological Effects
3-[4-(allyloxy)phenyl]-2-(1H-benzimidazol-2-yl)acrylonitrile has been shown to exhibit low toxicity in vitro and in vivo studies. It has also been found to be stable in biological fluids, making it a suitable candidate for in vivo applications. However, more studies are needed to determine its long-term effects on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-[4-(allyloxy)phenyl]-2-(1H-benzimidazol-2-yl)acrylonitrile in lab experiments include its fluorescent properties, antibacterial and antifungal properties, and potential use in photodynamic therapy. However, its limitations include the need for light exposure to induce its photodynamic effects and the need for further studies to determine its long-term effects on human health.
Direcciones Futuras
There are several future directions for the research on 3-[4-(allyloxy)phenyl]-2-(1H-benzimidazol-2-yl)acrylonitrile. These include:
1. Development of new synthetic methods to improve yield and purity.
2. Investigation of its potential use as a diagnostic tool for metal ion detection in biological systems.
3. Further studies on its antibacterial and antifungal properties and potential use as a therapeutic agent.
4. Exploration of its potential use in combination with other drugs for cancer treatment.
5. Investigation of its long-term effects on human health.
Conclusion
In conclusion, 3-[4-(allyloxy)phenyl]-2-(1H-benzimidazol-2-yl)acrylonitrile is a unique chemical compound with potential applications in various fields of scientific research. Its fluorescent properties, antibacterial and antifungal properties, and potential use in photodynamic therapy make it a promising candidate for further investigation. However, more studies are needed to determine its long-term effects on human health.
Métodos De Síntesis
The synthesis of 3-[4-(allyloxy)phenyl]-2-(1H-benzimidazol-2-yl)acrylonitrile involves the reaction of 4-allyloxyphenylboronic acid with 2-(1H-benzimidazol-2-yl)acetonitrile in the presence of a palladium catalyst. The reaction takes place under mild conditions and yields the desired product in good yield and purity.
Aplicaciones Científicas De Investigación
3-[4-(allyloxy)phenyl]-2-(1H-benzimidazol-2-yl)acrylonitrile has potential applications in various fields of scientific research. It has been used as a fluorescent probe for the detection of metal ions in biological systems. It has also been investigated for its antibacterial and antifungal properties. Furthermore, it has been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment.
Propiedades
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-(4-prop-2-enoxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O/c1-2-11-23-16-9-7-14(8-10-16)12-15(13-20)19-21-17-5-3-4-6-18(17)22-19/h2-10,12H,1,11H2,(H,21,22)/b15-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXXZUALMEICENG-NTCAYCPXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC1=CC=C(C=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-chlorophenyl)-3-[5-(2,5-dichlorophenyl)-2-furyl]-2-propen-1-one](/img/structure/B5329831.png)
![3-(acetylamino)-N-[2-(2-methyl-1H-imidazol-1-yl)benzyl]benzamide](/img/structure/B5329835.png)
![4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5329836.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-N'-phenylurea](/img/structure/B5329843.png)
![3-(2-chloro-7-methoxy-3-quinolinyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5329856.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-(2H-tetrazol-2-yl)acetamide](/img/structure/B5329863.png)

![(3S*,4R*)-1-furo[3,2-c]pyridin-4-yl-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5329883.png)
![4-[(diaminomethylene)carbonohydrazonoyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5329887.png)


![1-ethyl-3-[4-(2-furyl)-2-oxo-3-buten-1-yl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B5329937.png)

![3-[4-(4-cyclopentylpyrimidin-2-yl)piperazin-1-yl]propan-1-ol](/img/structure/B5329945.png)